N-tert-butyl-5-[(4-ethoxyphenoxy)methyl]furan-2-carboxamide
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Overview
Description
N-tert-butyl-5-[(4-ethoxyphenoxy)methyl]furan-2-carboxamide is an organic compound with a complex structure that includes a furan ring, a carboxamide group, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-5-[(4-ethoxyphenoxy)methyl]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: This step involves the reaction of the furan derivative with an amine, such as tert-butylamine, under suitable conditions to form the carboxamide.
Attachment of the ethoxyphenoxy group: This can be done through a nucleophilic substitution reaction, where the furan carboxamide reacts with 4-ethoxyphenol in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-5-[(4-ethoxyphenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The ethoxyphenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
N-tert-butyl-5-[(4-ethoxyphenoxy)methyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-tert-butyl-5-[(4-ethoxyphenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide: Known for its use as a CFTR potentiator in cystic fibrosis treatment.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Used in drug discovery and organic synthesis.
Uniqueness
N-tert-butyl-5-[(4-ethoxyphenoxy)methyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring and carboxamide group make it a versatile intermediate in organic synthesis, while the ethoxyphenoxy group may enhance its bioactivity.
Properties
Molecular Formula |
C18H23NO4 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-tert-butyl-5-[(4-ethoxyphenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H23NO4/c1-5-21-13-6-8-14(9-7-13)22-12-15-10-11-16(23-15)17(20)19-18(2,3)4/h6-11H,5,12H2,1-4H3,(H,19,20) |
InChI Key |
HCAYDEBXAFFBPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC(C)(C)C |
solubility |
8.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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